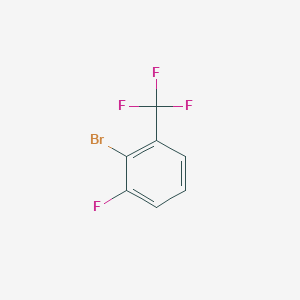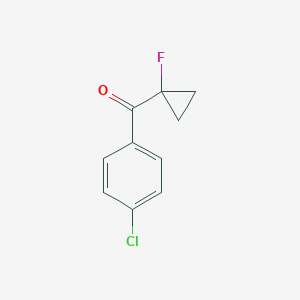
(2S)-2-bromo-1-phenylpropan-1-one
概述
描述
(2S)-2-bromo-1-phenylpropan-1-one is a chemical compound that is widely used in scientific research applications. It is commonly known as Bromo-Propanone and is a versatile reagent that is used in the synthesis of various organic compounds.
作用机制
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one acts as an electrophile in various reactions due to the presence of a bromine atom. It can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. It can also undergo cross-coupling reactions with various organometallic reagents such as Grignard reagents and organolithium reagents.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one. However, it is known to be a toxic compound and should be handled with care. It can cause skin irritation, eye irritation, and respiratory tract irritation upon exposure.
实验室实验的优点和局限性
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one has several advantages for lab experiments. It is a readily available reagent that is relatively easy to synthesize. It is also a versatile reagent that can be used in various reactions. However, it has limitations in terms of its toxicity and potential health hazards. It should be handled with care and disposed of properly.
未来方向
There are several future directions for research involving ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one. One potential direction is the development of new synthetic methodologies using this reagent. Another potential direction is the synthesis of new pharmaceuticals and natural products using ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one as a building block. Additionally, the development of new chiral ligands for asymmetric catalysis using ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one is another potential direction for research.
科学研究应用
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one is widely used in scientific research applications. It is a versatile reagent that is used in the synthesis of various organic compounds such as amino acids, peptides, and heterocycles. It can also be used as a building block in the synthesis of pharmaceuticals and natural products. Additionally, it is used as a reagent in the synthesis of chiral ligands for asymmetric catalysis.
属性
CAS 编号 |
100679-76-3 |
|---|---|
产品名称 |
(2S)-2-bromo-1-phenylpropan-1-one |
分子式 |
C9H9BrO |
分子量 |
213.07 g/mol |
IUPAC 名称 |
(2S)-2-bromo-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |
InChI 键 |
WPDWOCRJBPXJFM-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)Br |
SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
同义词 |
1-Propanone, 2-bromo-1-phenyl-, (S)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


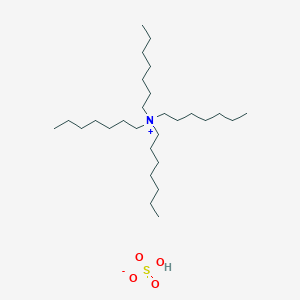

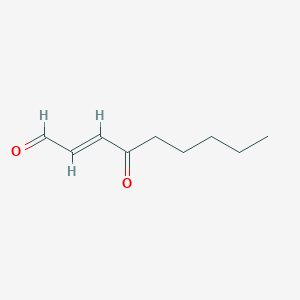

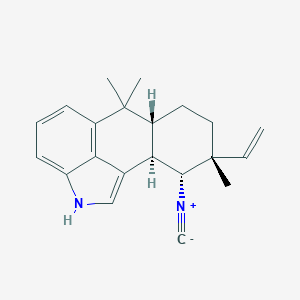
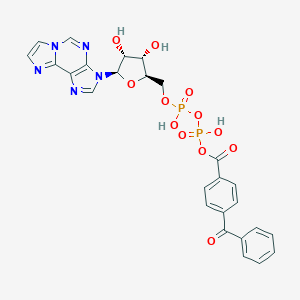
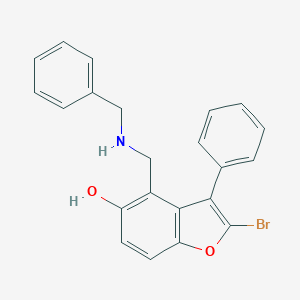
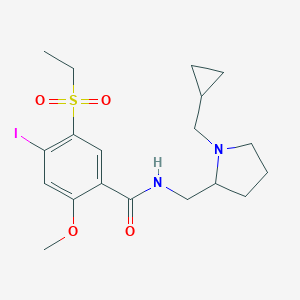

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)
